molecular formula C19H22ClFN2O3S B503112 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B503112
M. Wt: 412.9g/mol
InChI Key: QHIZZFMXMUWPTF-UHFFFAOYSA-N
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Description

1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-chloro-3-propoxybenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(4-fluorophenyl)piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine
  • 1-(4-Methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine
  • 1-(4-Bromobenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Uniqueness

1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H22ClFN2O3S

Molecular Weight

412.9g/mol

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C19H22ClFN2O3S/c1-2-13-26-19-14-17(7-8-18(19)20)27(24,25)23-11-9-22(10-12-23)16-5-3-15(21)4-6-16/h3-8,14H,2,9-13H2,1H3

InChI Key

QHIZZFMXMUWPTF-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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